
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a dioxopropan-2-yl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate typically involves the reaction of 4-methylbenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an aldol condensation followed by acetylation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of 4-methylbenzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated 4-methylphenyl derivatives.
科学的研究の応用
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
1,3-Bis(4-methylphenyl)-1-propanone: Similar structure but lacks the dioxopropan-2-yl acetate group.
4,4’-Dimethylbenzophenone: Contains two 4-methylphenyl groups but with a different central linkage.
Uniqueness
1,3-Bis(4-methylphenyl)-1,3-dioxopropan-2-yl acetate is unique due to its dioxopropan-2-yl acetate backbone, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
52046-59-0 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC名 |
[1,3-bis(4-methylphenyl)-1,3-dioxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H18O4/c1-12-4-8-15(9-5-12)17(21)19(23-14(3)20)18(22)16-10-6-13(2)7-11-16/h4-11,19H,1-3H3 |
InChIキー |
JLTQNLOAMDETRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


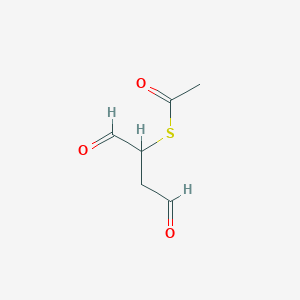
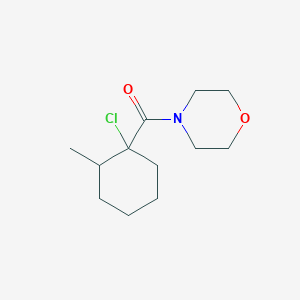
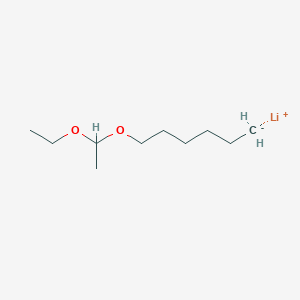

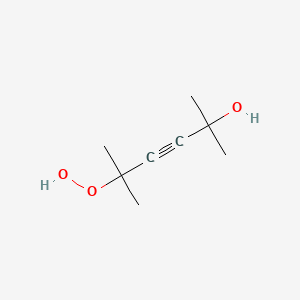
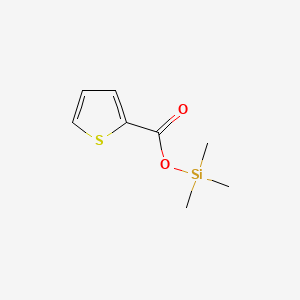

![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)

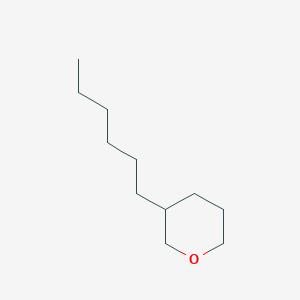
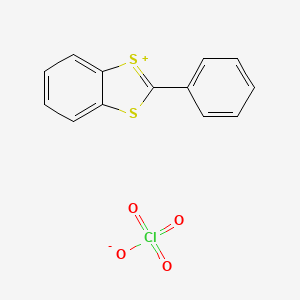
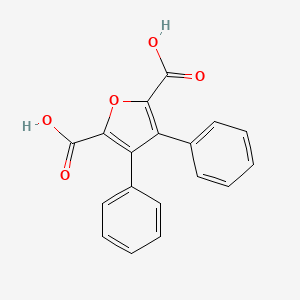
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

